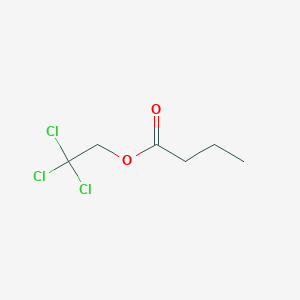

2,2,2-Trichloroethyl butyrate

CAS No.: 57392-44-6

Cat. No.: VC3825609

Molecular Formula: C6H9Cl3O2

Molecular Weight: 219.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57392-44-6 |

|---|---|

| Molecular Formula | C6H9Cl3O2 |

| Molecular Weight | 219.5 g/mol |

| IUPAC Name | 2,2,2-trichloroethyl butanoate |

| Standard InChI | InChI=1S/C6H9Cl3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 |

| Standard InChI Key | WRMIVVLGWCQXNE-UHFFFAOYSA-N |

| SMILES | CCCC(=O)OCC(Cl)(Cl)Cl |

| Canonical SMILES | CCCC(=O)OCC(Cl)(Cl)Cl |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2,2,2-Trichloroethyl butyrate is an ester derivative of butyric acid, where the hydroxyl group of trichloroethanol replaces the acidic proton of the carboxylic acid. Its IUPAC name is 2,2,2-trichloroethyl butanoate, and its structure features a trichloroethyl moiety (-OCH₂CCl₃) esterified to a butyryl group (CH₂CH₂CH₂CO-). Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉Cl₃O₂ | |

| Molecular Weight | 219.5 g/mol | |

| Density | 1.281 g/mL at 20°C | |

| Refractive Index | n²⁰/D 1.456 | |

| Flash Point | 95°C | |

| Boiling Point | Not explicitly reported |

The compound’s trichloroethyl group confers stability under acidic and basic conditions while allowing selective cleavage via reductive methods, such as zinc in acetic acid .

Synthesis and Production

Esterification Methods

The synthesis of 2,2,2-trichloroethyl butyrate typically involves esterification between butyric acid (or its chloride) and 2,2,2-trichloroethanol. A common approach utilizes acid chlorides for enhanced reactivity:

This reaction proceeds under mild conditions, often catalyzed by bases such as triethylamine to neutralize HCl byproducts . Alternative methods employ dicyclohexylcarbodiimide (DCC) for activating carboxylic acids in acetonitrile, yielding esters with high purity after distillation .

Purification Techniques

Post-synthesis purification involves distillation to separate the ester from unreacted starting materials, followed by chromatographic methods (e.g., silica gel chromatography) to achieve >98% purity . Industrial-scale production may leverage fractional distillation under reduced pressure to minimize thermal decomposition .

Applications in Organic Synthesis

Carboxyl Protecting Group

The trichloroethyl group is widely used to protect carboxylic acids during multi-step syntheses. Its key advantage lies in its selective removal under reductive conditions (e.g., Zn/AcOH) without affecting other functional groups. For example, Marinier et al. demonstrated its utility in peptide synthesis:

-

Protection: N-carbobenzoxy (Cbz)-amino acids were converted to trichloroethyl esters.

-

Coupling: DCC-mediated coupling with other Cbz-amino acids yielded protected peptides.

-

Deprotection: Zinc reduction cleaved the trichloroethyl group, regenerating free carboxylic acids with retained optical activity .

Enzymatic Acylation and Asymmetric Synthesis

In a landmark study by Theil et al., 2,2,2-trichloroethyl butyrate served as an acyl donor in the pancreatin-catalyzed acylation of cis-cyclopent-2-ene-1,4-diol. The reaction produced monoacylated products with >99% enantiomeric excess (e.e.), highlighting its role in asymmetric catalysis . The enzyme’s regioselectivity favored acylation at the trans-hydroxyl group, enabling access to chiral intermediates for pharmaceutical applications .

Research Findings and Mechanistic Insights

Trichloromethylation Reactions

Recent advances in photoredox catalysis have expanded the compound’s utility. In a visible light-promoted reaction, 2,2,2-trichloroethyl butyrate participated in radical trichloromethylation of olefins using eosin Y as a photocatalyst. The process generated trichloromethylated products with yields up to 95%, demonstrating its versatility in constructing complex alkyl halides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume